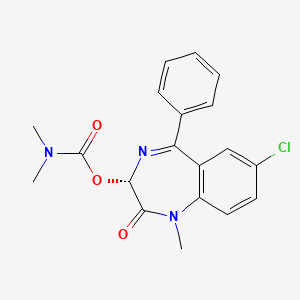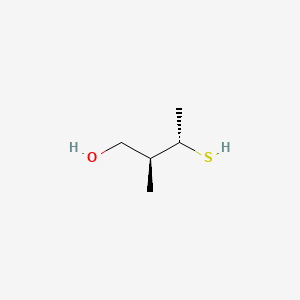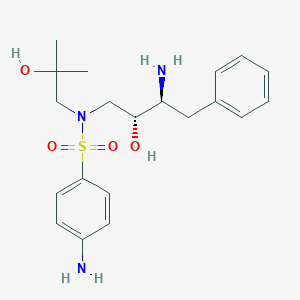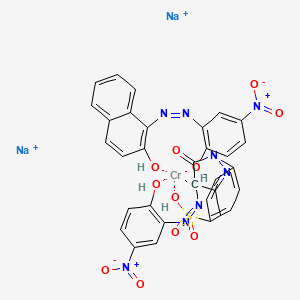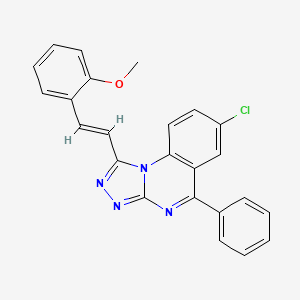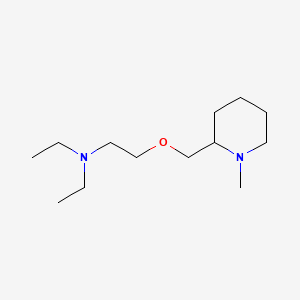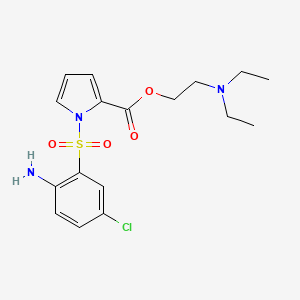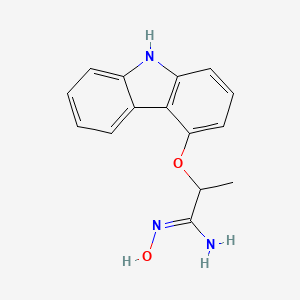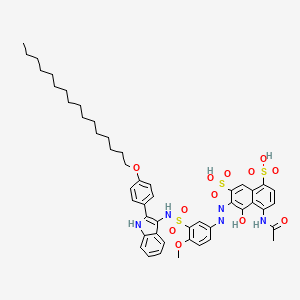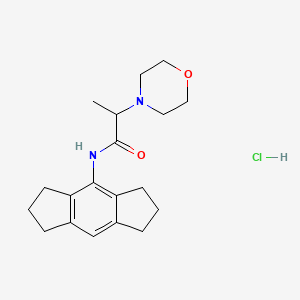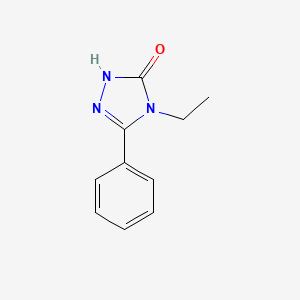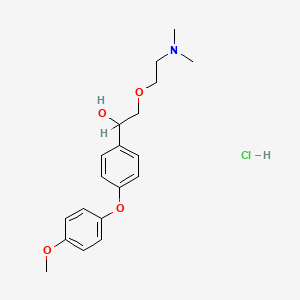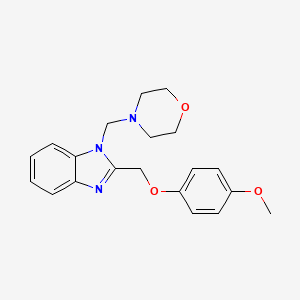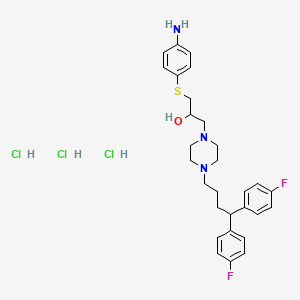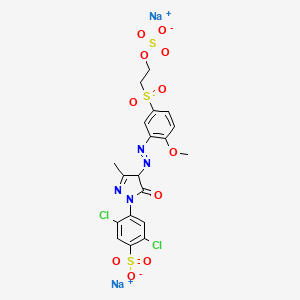
Disodium 2,5-dichloro-4-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2,5-dichloro-4-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as azo, sulphonate, and pyrazole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,5-dichloro-4-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves several steps. The process typically starts with the preparation of the azo compound, followed by the introduction of sulphonate groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2,5-dichloro-4-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Sodium hydroxide, various nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, sulphonates, and substituted pyrazoles.
Aplicaciones Científicas De Investigación
Disodium 2,5-dichloro-4-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of disodium 2,5-dichloro-4-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The azo group can undergo reduction to form amines, which can further interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-amino-5-hydroxy-6-((4-methyl-3-(phenylamino)sulphonyl)phenyl)azo-3-(4-nitrophenyl)azo)naphthalene-2,7-disulphonate
- Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate
- Disodium 4-((2,4-dihydroxy-3,5-bis(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Disodium 2,5-dichloro-4-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
50663-00-8 |
|---|---|
Fórmula molecular |
C19H16Cl2N4Na2O11S3 |
Peso molecular |
689.4 g/mol |
Nombre IUPAC |
disodium;2,5-dichloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C19H18Cl2N4O11S3.2Na/c1-10-18(19(26)25(24-10)15-8-13(21)17(9-12(15)20)38(29,30)31)23-22-14-7-11(3-4-16(14)35-2)37(27,28)6-5-36-39(32,33)34;;/h3-4,7-9,18H,5-6H2,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clave InChI |
RPCAXWCLDQZWJF-UHFFFAOYSA-L |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


